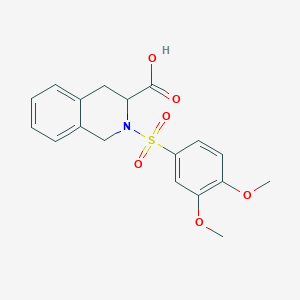

Ácido 2-(3,4-dimetoxi bencenosulfonil)-1,2,3,4-tetrahidroisoquinolina-3-carboxílico

Descripción general

Descripción

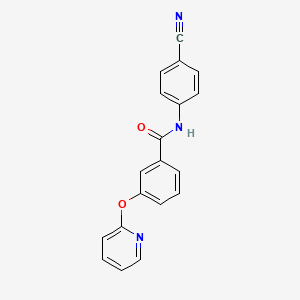

The compound 2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a derivative of 3,4-dihydroisoquinoline-3-carboxylic acid, which is a scaffold of interest in medicinal chemistry due to its potential pharmacological properties. The presence of a sulfonyl group and dimethoxyphenyl moiety suggests that this compound could exhibit a range of biological activities, including anticonvulsant effects as seen in similar sulfonamide derivatives .

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as polyhydroquinoline and dihydroquinolin-2(1H)-ones, has been achieved through various methods. For instance, a four-component one-pot synthesis using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst has been reported for the synthesis of polyhydroquinoline derivatives . Additionally, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . A cascade halosulfonylation of 1,7-enynes has also been established to synthesize densely functionalized dihydroquinolin-2(1H)-ones . These methods highlight the versatility and creativity in the synthesis of complex molecules within this chemical space.

Molecular Structure Analysis

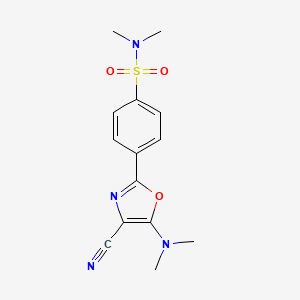

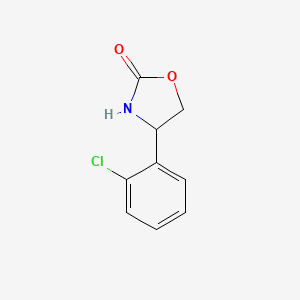

The molecular structure of 2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid likely features a dihydroisoquinoline core with a sulfonyl group attached to the nitrogen atom and a dimethoxyphenyl group linked to the sulfonyl moiety. The presence of these substituents can significantly influence the molecule's electronic properties and conformation, which in turn can affect its biological activity .

Chemical Reactions Analysis

The sulfonyl group in the molecule is a versatile functional group that can participate in various chemical reactions. For example, sulfonyl chlorides have been used in visible light-promoted reactions to synthesize sulfonylmethyl isoquinoline diones . The sulfonyl group can also be involved in radical-triggered addition and cyclization reactions, as demonstrated in the synthesis of dihydroquinolin-2(1H)-ones . These reactions are crucial for constructing the molecular complexity and introducing functional groups that can modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid are not detailed in the provided papers, related compounds have been synthesized and tested for various biological activities. For instance, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have shown free-radical scavenging activity and moderate inhibitory activities against enzymes such as d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase . These properties suggest that the compound may also possess similar activities, which could be explored in future pharmacological studies.

Aplicaciones Científicas De Investigación

Grupo protector para la fracción tiol en monocapas autoensambladas (SAM)

El grupo 3,4-dimetoxi bencilo actúa como grupo protector para la fracción tiol en monocapas autoensambladas (SAM). Las SAM se utilizan con frecuencia en aplicaciones como la electrónica molecular, los sensores y la modificación de superficies. Sin embargo, la baja solubilidad de los precursores de tiol a menudo dificulta su formación. Al introducir el grupo 3,4-dimetoxi bencilo, la solubilidad y la estabilidad del precursor mejoran. Durante la formación de la monocapa, este grupo protector se escinde, especialmente a temperaturas elevadas (alrededor de 60 °C) y en presencia de protones (por ejemplo, ácido trifluoroacético). Las SAM resultantes exhiben la misma calidad y estructura que las obtenidas a partir de tioles no protegidos .

Actividades antioxidantes y antibacterianas

El compuesto se ha investigado por sus propiedades biológicas. Si bien no se ha estudiado ampliamente, promete ser un agente antioxidante y antibacteriano. Se necesita más investigación para explorar su potencial en estas áreas .

Ensayo antimicrobiano preliminar

El compuesto Ácido 2-(3,4-dimetoxi bencenosulfonil)-1,2,3,4-tetrahidroisoquinolina-3-carboxílico se probó para determinar su potencia antimicrobiana contra cepas bacterianas, levaduras y moho. Los resultados de la concentración inhibitoria mínima (MIC) proporcionan información valiosa sobre su eficacia contra patógenos microbianos .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-16-8-7-14(10-17(16)25-2)26(22,23)19-11-13-6-4-3-5-12(13)9-15(19)18(20)21/h3-8,10,15H,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBZDRSBRHOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)